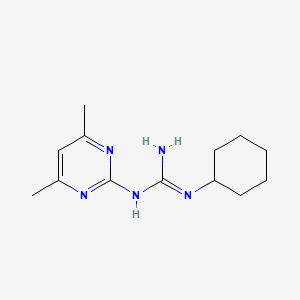
3-(4-phenyl-1H-pyrazol-5-yl)-1-(1H-pyrazol-3-ylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-phenyl-1H-pyrazol-5-yl)-1-(1H-pyrazol-3-ylcarbonyl)piperidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine-based molecule that contains two different pyrazole groups, making it a unique and interesting compound to study.
Wirkmechanismus
The mechanism of action of 3-(4-phenyl-1H-pyrazol-5-yl)-1-(1H-pyrazol-3-ylcarbonyl)piperidine is not fully understood, but it is believed to act as a modulator of various cellular pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in disease processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
The compound this compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential neuroprotective effects. It has also been shown to modulate various signaling pathways involved in disease processes.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 3-(4-phenyl-1H-pyrazol-5-yl)-1-(1H-pyrazol-3-ylcarbonyl)piperidine has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various diseases. However, its limitations include its relatively complex synthesis process and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-phenyl-1H-pyrazol-5-yl)-1-(1H-pyrazol-3-ylcarbonyl)piperidine. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the further exploration of its potential therapeutic applications, particularly in cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, the compound this compound is a unique and interesting compound that has potential applications in various scientific fields. Its complex synthesis process and limited availability present challenges for its use in lab experiments, but its potential therapeutic benefits make it a promising area of research for the future.
Synthesemethoden
The synthesis of 3-(4-phenyl-1H-pyrazol-5-yl)-1-(1H-pyrazol-3-ylcarbonyl)piperidine can be achieved through a multi-step process involving the use of various reagents and solvents. The synthesis typically involves the reaction of a piperidine derivative with a pyrazole derivative in the presence of a catalyst to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound 3-(4-phenyl-1H-pyrazol-5-yl)-1-(1H-pyrazol-3-ylcarbonyl)piperidine has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(16-8-9-19-21-16)23-10-4-7-14(12-23)17-15(11-20-22-17)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,14H,4,7,10,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYWPPGTTYPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NN2)C3=C(C=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5496921.png)
![3-[(2-chlorobenzyl)thio]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496926.png)


![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)

![4-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5496979.png)
![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-2-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5496984.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}nicotinamide](/img/structure/B5496990.png)

![3-({1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5497009.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497016.png)
![3-[(dimethylamino)methyl]-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5497020.png)
